1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine
Description
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine is a piperazine derivative characterized by a sulfonyl group bridging a 4-chloro-3-methoxyphenyl moiety and a phenyl-substituted piperazine ring. The sulfonyl linker enhances electronic delocalization, while the chloro and methoxy substituents on the aryl group modulate steric and electronic properties.
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-23-17-13-15(7-8-16(17)18)24(21,22)20-11-9-19(10-12-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFFINUYBWCFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed can be deprotected using reagents like PhSH (thiophenol) to yield the final product .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group can form strong interactions with target proteins, while the phenylpiperazine core can modulate the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl Group Variations
The sulfonyl group's substitution pattern significantly influences molecular interactions and physicochemical properties:
- 1-(4-Chlorophenyl)sulfonyl-4-phenylpiperazine (): Lacks the 3-methoxy group, reducing polarity and hydrogen-bonding capacity. This simpler analog may exhibit lower solubility and altered pharmacokinetics .
Table 1: Sulfonyl Substituent Comparison
| Compound | Sulfonyl Group | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 4-Chloro-3-methoxyphenyl | C₁₇H₁₈ClN₂O₃S | ~380 (estimated) | Balanced polarity; dual electronic effects |
| 1-(4-Chlorophenyl)sulfonyl-4-phenylpiperazine | 4-Chlorophenyl | C₁₆H₁₆ClN₂O₂S | 343.83 (hypothetical) | Lower solubility; reduced H-bonding |
| 1-(4-Methoxybenzenesulfonyl)-4-(thiophene-2-carbonyl)piperazine | 4-Methoxyphenyl | C₁₇H₁₉N₂O₄S₂ | Not reported | Enhanced π-π interactions; thiophene bioactivity |
Aryl Group Variations on Piperazine
The substituent at the piperazine 4-position impacts steric bulk and receptor affinity:
- Target Compound : A phenyl group provides a planar, hydrophobic moiety, favoring interactions with aromatic residues in protein binding pockets.
- 1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine (): Substitutes phenyl with 3-chloro-4-methylphenyl, increasing steric hindrance and lipophilicity. The methyl group may hinder membrane permeability or enzymatic metabolism .
- 1-(3-Chlorophenyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine (): Features a highly substituted tetramethylphenyl sulfonyl group, drastically altering solubility and molecular packing in crystalline states .
Substituent Effects on Pharmacological Activity
Piperazine derivatives often target neurotransmitter systems (e.g., serotonin, dopamine). Structural variations influence receptor affinity and selectivity:
- Chloro vs. Methoxy: The 3-methoxy group in the target compound may enhance binding to serotonin receptors compared to chloro-only analogs (e.g., 4-CPP in ), as methoxy groups mimic endogenous neurotransmitter substituents .
- Sulfonyl vs.
Physicochemical and Crystalline Properties
Hydrogen bonding and crystal packing differ among analogs:
- Target Compound : Predicted to form moderate hydrogen bonds via sulfonyl oxygen and methoxy groups, similar to 1-aroyl-4-(4-methoxyphenyl)piperazines ().
- 1-(4-Nitrophenyl)piperazinium Salts (): Nitro groups enhance ionic interactions, leading to distinct crystalline architectures compared to neutral sulfonyl derivatives .
Biological Activity
1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C17H19ClN2O3S. Its structure features a piperazine ring substituted with a sulfonyl group and a chloromethoxyphenyl moiety, contributing to its unique biological profile.
Pharmacological Effects
This compound has been studied for various biological activities, including:
- Antidepressant Activity : Research indicates that compounds with a piperazine structure often exhibit antidepressant effects. The specific interactions of this compound with serotonin receptors may enhance mood regulation.
- Antitumor Properties : Preliminary studies have suggested cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cancer cell signaling pathways. It is believed to modulate serotonin (5-HT) receptors, which play a crucial role in mood disorders. Additionally, its sulfonamide group may interact with various enzymes involved in cancer progression.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
In a controlled study, the compound was administered to animal models exhibiting depressive-like behaviors. Results showed significant improvement in behavioral tests compared to control groups, suggesting its potential as an antidepressant.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments were conducted on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated IC50 values ranging from 10 µM to 25 µM, indicating effective cytotoxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
